Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production. This may include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another compound with a tert-butyl ester and a similar core structure.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Shares the tert-butyl ester group but has a different core structure.
Uniqueness
Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific combination of functional groups and core structure. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
InChI Key |
MMBTYHLAANACEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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